molecular formula C22H25ClN6O2 B2365815 N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 946261-75-2

N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2365815
CAS No.: 946261-75-2
M. Wt: 440.93
InChI Key: JWEQMFDPUYQSNS-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a central 1,3,5-triazine core substituted with three distinct groups:

  • 3-Chloro-4-methoxyphenyl: Provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
  • 3,4-Dimethylphenyl: Introduces steric bulk and hydrophobic interactions.
  • Morpholin-4-yl: Enhances solubility via its polar oxygen atom and flexible ring structure.

Triazines are widely studied for their applications in agrochemicals (e.g., herbicides) and pharmaceuticals due to their stability and tunable reactivity . The synthesis of such compounds typically involves nucleophilic substitution on trichlorotriazine intermediates, as seen in related morpholinyl-triazines .

Properties

IUPAC Name

2-N-(3-chloro-4-methoxyphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-14-4-5-16(12-15(14)2)24-20-26-21(25-17-6-7-19(30-3)18(23)13-17)28-22(27-20)29-8-10-31-11-9-29/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEQMFDPUYQSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections detail its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

  • Molecular Formula : C21H24ClN5O2
  • Molecular Weight : 419.90 g/mol
  • CAS Number : 1040639-17-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It has been shown to selectively inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth, proliferation, and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung)0.20PI3K/mTOR inhibition
MCF-7 (Breast)1.25AKT phosphorylation suppression
HeLa (Cervical)1.03Cell cycle arrest
HepG2 (Liver)12.21Apoptosis induction

These IC50 values indicate the concentration required to inhibit 50% of the cell growth, demonstrating potent activity particularly against lung and breast cancer cells .

Inhibition Studies

Inhibition studies have shown that this compound affects various cellular processes:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed.
  • Kinase Inhibition : Specific inhibition of kinases such as PI3K and mTOR leads to reduced cell viability in treated cancer cells .

Study 1: Efficacy Against MCF-7 Cells

A study published in MDPI evaluated the effects of several triazine derivatives on MCF-7 breast cancer cells. The derivative containing the morpholine group showed an IC50 value of 1.25 μM, indicating strong cytotoxicity compared to standard chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation utilized Western blot analysis to confirm that treatment with this compound led to a decrease in phosphorylated AKT levels, suggesting a targeted action on the PI3K/AKT pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their properties:

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound R₁=3-Cl-4-OCH₃Ph; R₂=3,4-(CH₃)₂Ph; R₃=morpholinyl Not explicitly stated Likely herbicide/pharmaceutical candidate
N~2~,N~4~-Bis(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine R₁=R₂=3,4-(CH₃)₂Ph; R₃=morpholinyl 404.51 Higher lipophilicity; research compound
6-(4-Morpholinyl)-N-phenyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine R₁=Ph; R₂=3-CF₃Ph; R₃=morpholinyl Not stated Enhanced electronic effects (CF₃ group)
N-(3-Chloro-4-methoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine R₁=3-Cl-4-OCH₃Ph; R₂=3,4,5-(OCH₃)₃Ph; R₃=NH₂ 429.85 Increased solubility (methoxy groups)
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine R₁=Ph; R₂=CH₃; R₃=morpholinyl 331.80 Crystallographic stability; synthetic intermediate

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethylphenyl group increases hydrophobicity compared to the trimethoxyphenyl analog, which may reduce water solubility but enhance membrane permeability .

Synthetic Pathways :

  • Morpholinyl-triazines are commonly synthesized via stepwise substitution on 2,4,6-trichlorotriazine. For example, the target compound’s morpholinyl group is likely introduced first due to its strong nucleophilicity, followed by aryl amines .

Biological Activity :

  • Triazines with chloro and methoxy substituents (e.g., atrazine) are established herbicides, suggesting the target compound may act via inhibition of photosynthesis in plants .
  • The morpholinyl group’s hydrogen-bonding capability could enhance interactions with biological targets, as seen in kinase inhibitors .

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